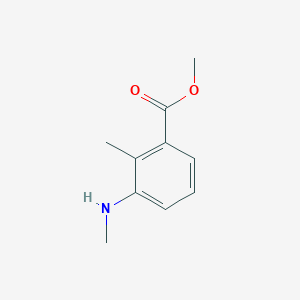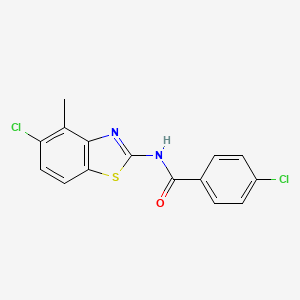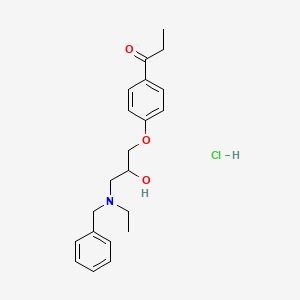
6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Anticancer Potential
- A study synthesized a novel isoxazole quinoxaline derivative (IZQ), which included 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one. This compound was subjected to docking studies, predicting its anticancer activity against human proteins. The compound showed prominent interactions at the active site region (Abad et al., 2021).
Antimicrobial and Anti-Inflammatory Activities
- Another study focused on synthesizing novel compounds incorporating 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one. These compounds were tested and found to have antimicrobial and anti-inflammatory properties (Kumar, Fernandes, & Kumar, 2014).
Antihypertensive Effects
- A series of derivatives of quinazolines linked with isoxazole, including the mentioned compound, were synthesized and tested for antihypertensive activity. Some of these compounds showed promising results, exhibiting potent antihypertensive activity through α1-adrenergic receptor blocking property, similar to clinically used drugs (Rahman et al., 2014).
DNA Interaction and Cytotoxicity
- Research involving rhenium(I) organometallic compounds, which includes structures similar to the compound , showed significant DNA interaction and cytotoxicity. These compounds were effective against cancer cell lines, suggesting their potential in cancer treatment (Varma et al., 2020).
Antimicrobial Study
- Microwave synthesis of pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, which share structural similarity with the compound, demonstrated significant antimicrobial activity. This suggests the potential of the compound for antimicrobial applications (Raval, Desai, & Desai, 2012).
Antiproliferative Activity on Cancer Cell Lines
- Amide derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid, structurally related to the compound, were synthesized and showed potent antiproliferative activities against various human cancer cell lines. These derivatives produced dramatic cell cycle arrest, indicating their potential in cancer treatment (Pirol et al., 2014).
Corrosion Inhibition
- Quinoxaline derivatives, closely related to the compound , were analyzed for their effectiveness as corrosion inhibitors for mild steel in acidic medium. The study found high corrosion inhibition efficiency, suggesting potential industrial applications (Saraswat & Yadav, 2020).
Antimalarial and Anticancer Dual Action
- Quinoline-chalcone and quinoline-pyrazoline hybrids, similar in structure to the compound, showed significant antimalarial and anticancer activities. These compounds inhibited β-hematin formation and showed potential for malaria and leukemia treatments (Charris et al., 2019).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one involves the synthesis of the isoxazole ring followed by the synthesis of the quinoline ring. The final step involves the coupling of the two rings to form the target compound.", "Starting Materials": [ "p-toluidine", "ethyl acetoacetate", "chloroacetyl chloride", "phenylhydrazine", "2-chloro-3-nitrobenzoic acid", "sodium borohydride", "sodium hydroxide", "acetic acid", "acetic anhydride", "4-chloro-2-nitroaniline", "sodium methoxide", "2-amino-4-phenylquinoline" ], "Reaction": [ "Step 1: Synthesis of 5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)ethyl acetoacetate by reacting p-toluidine with ethyl acetoacetate in the presence of chloroacetyl chloride.", "Step 2: Synthesis of 2-chloro-3-nitro-5-(p-tolyl)-4,5-dihydroisoxazole by reacting 5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)ethyl acetoacetate with phenylhydrazine and 2-chloro-3-nitrobenzoic acid in the presence of sodium borohydride.", "Step 3: Reduction of 2-chloro-3-nitro-5-(p-tolyl)-4,5-dihydroisoxazole to 5-(p-tolyl)-4,5-dihydroisoxazole-3-amine using sodium hydroxide.", "Step 4: Synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one by reacting 5-(p-tolyl)-4,5-dihydroisoxazole-3-amine with acetic anhydride and 4-chloro-2-nitroaniline in the presence of sodium methoxide.", "Step 5: Reduction of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one to 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-amine using sodium borohydride.", "Step 6: Synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-one by reacting 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinoline-2(1H)-amine with acetic anhydride." ] } | |
CAS RN |
402951-66-0 |
Product Name |
6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one |
Molecular Formula |
C25H19ClN2O2 |
Molecular Weight |
414.89 |
IUPAC Name |
6-chloro-3-[5-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H19ClN2O2/c1-15-7-9-16(10-8-15)22-14-21(28-30-22)24-23(17-5-3-2-4-6-17)19-13-18(26)11-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) |
InChI Key |
NBABFWAIZVHWIL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[N-ethyl-2-(3-formyl-1H-indol-1-yl)acetamido]acetamide](/img/structure/B2634910.png)
![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2634911.png)
![4-ethyl-3-[4-ethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole](/img/structure/B2634912.png)


![N-ethyl-6-methyl-2-[4-(1-naphthoyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2634917.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2634919.png)

![6-N-[(3S,4S)-4-Aminooxan-3-yl]-4-N,4-N-dimethylpyrimidine-4,6-diamine;dihydrochloride](/img/structure/B2634923.png)


